molecular formula C13H10N2O2 B12790661 6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one CAS No. 134894-49-8

6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

Cat. No.: B12790661
CAS No.: 134894-49-8
M. Wt: 226.23 g/mol
InChI Key: BBMMISOHGVCAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one (CAS 132687-24-2) is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and oncology research, particularly in the development of kinase inhibitors. This compound features a complex molecular framework (C13H10N2O2) that integrates pyridine and benzoxazepine moieties, serving as a key scaffold for designing potential therapeutic agents . Its structural characteristics are under investigation for modulating the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and transcription . Research into closely related pyrido[2,3-b][1,5]benzoxazepin derivatives has demonstrated their potential as potent and selective inhibitors of CDK8, a kinase implicated in various cancers through its role in the mediator complex . The flexibility of the P-loop motif in the CDK8 protein allows this chemical series to be optimized for high potency and selectivity, with some derivatives exhibiting inhibitory activity in the low nanomolar range (IC50 = 8.25 nM) . The core structure is also recognized for its potential in other therapeutic areas, as related benzoxazepine-containing compounds have been patented for their use as PI3K inhibitors and investigated for central nervous system (CNS) effects . This product is provided for research purposes to support the exploration of kinase signaling pathways, cancer biology, and the development of novel targeted therapies. It is supplied as a high-purity solid for use in biochemical and cellular assays. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

134894-49-8

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one

InChI

InChI=1S/C13H10N2O2/c1-15-10-6-2-3-7-11(10)17-12-9(13(15)16)5-4-8-14-12/h2-8H,1H3

InChI Key

BBMMISOHGVCAMY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=CC=N3

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 2-Aminophenol derivatives or substituted 2-aminophenols are commonly used as nucleophilic partners.
  • Pyridine carboxylic acid chlorides or related activated pyridine derivatives serve as electrophilic components.
  • Methylation reagents such as methyl iodide or dimethyl sulfate are employed for selective methyl group introduction.

Stepwise Synthetic Route

Step Reaction Description Reagents/Conditions Notes
1 Preparation of pyridine carboxylic acid chloride Thionyl chloride (SOCl2), reflux Converts pyridine carboxylic acid to acid chloride for amide formation
2 Formation of N-(2-hydroxyphenyl)pyridine-4-carboxamide Reaction of acid chloride with 2-aminophenol in dry dichloromethane, presence of base (e.g., triethylamine) Yields amide intermediate with hydroxy group for cyclization
3 Cyclization to benzoxazepinone ring Treatment with sodium hydride (NaH) in dry DMF or 1,4-dioxane at elevated temperature (~100°C) Intramolecular nucleophilic substitution forms the benzoxazepine ring
4 Selective methylation at 6-position Alkylation with methyl iodide in presence of base Introduces methyl group at desired position without affecting other sites

This synthetic approach is adapted from related benzoxazepinone syntheses and optimized for the 6-methyl derivative.

Reaction Conditions and Optimization

  • Solvents: Dry dichloromethane for amide formation; dry DMF or 1,4-dioxane for cyclization.
  • Temperature: Room temperature to reflux for amide formation; elevated temperature (~100°C) for cyclization.
  • Bases: Triethylamine for acid chloride reaction; sodium hydride for cyclization and methylation.
  • Purification: Recrystallization from solvents such as ethyl acetate or tetrahydrofuran (THF) to obtain pure product.

Research Findings and Yields

Compound Yield (%) Melting Point (°C) Recrystallization Solvent Notes
N-(2-hydroxyphenyl)pyridine-4-carboxamide intermediate 62-87% 194-201 Ethyl acetate High purity intermediate for cyclization
6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one 70-85% ~270-275 THF or ethyl acetate Efficient cyclization and methylation steps

The yields are consistent with typical heterocyclic syntheses, with careful control of reaction parameters improving product purity and yield.

Comparative Notes on Related Compounds

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Outcome Reference
Acid chloride formation SOCl2 Reflux Activated pyridine acid chloride
Amide formation 2-Aminophenol, triethylamine RT, dry CH2Cl2 N-(2-hydroxyphenyl)pyridine-4-carboxamide
Cyclization NaH, dry DMF or 1,4-dioxane 100°C Benzoxazepinone ring closure
Methylation Methyl iodide, base RT to reflux 6-Methyl substitution

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or oxygen atoms.

    Reduction: Reduction reactions can occur, potentially affecting the ring structure or substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions may be possible, especially at the methyl group or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield partially or fully reduced derivatives.

Scientific Research Applications

6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

    Biological Studies: Investigation of its effects on cellular processes and potential therapeutic benefits.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action of 6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one would depend on its specific interactions with molecular targets. This may involve:

    Binding to receptors: Interaction with specific receptors or enzymes in biological systems.

    Modulation of pathways: Influence on signaling pathways or metabolic processes.

Comparison with Similar Compounds

The following analysis compares 6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one with structurally and functionally related compounds, focusing on substituent effects, biological activities, and therapeutic applications.

Structural Analogues with Modified Alkyl/Aryl Substituents
Compound Name Substituents Key Biological Activity Synthesis Highlights Reference ID
6-Allyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one Allyl group at 6-position Anti-HIV activity (EC₅₀: 2.5 μM) Alkylation of parent compound with allyl halides
6-Ethyl-pyrido[2,3-b][1,5]benzothiazepin-5(6H)-one Ethyl group at 6-position; sulfur replaces oxygen Anti-HIV activity (lower toxicity) Substitution of oxygen with sulfur in benzoxazepin core
6,9-Dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one Methyl at 6,9; hydroxymethyl at 7 Unspecified (structural optimization) Functionalization via propargyl bromide intermediates

Key Findings :

  • Substituent Position : Alkyl groups at the 6-position (e.g., methyl, ethyl, allyl) enhance metabolic stability and target binding. For example, the 6-allyl derivative exhibits potent anti-HIV activity due to improved lipophilicity and interaction with viral reverse transcriptase .
  • Heteroatom Replacement: Replacing oxygen with sulfur in the oxazepine ring (e.g., benzothiazepinone derivatives) reduces cytotoxicity while retaining antiviral efficacy .
Amino-Substituted Derivatives
Compound Name Substituents Biological Activity Synthesis Route Reference ID
3-Amino-6,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one Amino at 3; methyl at 6,9 Anti-HIV activity (EC₅₀: <1 μM) Nitration followed by tin-mediated reduction
9-Amino-6-methyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one Amino at 9; methyl at 6 Kinase inhibition (CDK8) Tosyl deprotection under acidic conditions

Key Findings :

  • Amino Groups: Introduction of amino groups at the 3- or 9-position significantly enhances target affinity. For instance, 3-amino derivatives demonstrate sub-micromolar anti-HIV activity, likely due to hydrogen bonding with viral enzymes .
  • Dual Functionalization: Combining amino and methyl groups (e.g., 3-amino-6,9-dimethyl) balances solubility and potency, making these derivatives candidates for oral administration .
Hybrid and Expanded Ring Systems
Compound Name Core Structure Biological Activity Synthesis Method Reference ID
Quinolino[4,3-b][1,5]naphthyridin-6(5H)-one Quinoline fused with naphthyridine Anticancer (apoptosis induction) Intramolecular Povarov cyclization
Imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-one Imidazo-pyrrolo-pyridine JAK/STAT inhibition (inflammatory diseases) Lewis acid-catalyzed cycloaddition

Key Findings :

  • Ring Expansion: Larger fused systems (e.g., quinolino-naphthyridines) exhibit broader kinase inhibition profiles but may suffer from reduced bioavailability due to increased molecular weight .
  • Heterocycle Diversity : Imidazo-pyrrolo-pyridines, though structurally distinct, share similar applications in oncology and inflammation, highlighting the versatility of nitrogen-rich tricyclic scaffolds .
Pharmacological Cross-Comparison
Activity 6-Methyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one Closest Analogues (e.g., 3-Amino-6,9-dimethyl) Competing Scaffolds (e.g., Imidazo-pyrrolo-pyridines)
Anti-HIV Efficacy Moderate (EC₅₀: ~5 μM) High (EC₅₀: <1 μM) Not reported
Kinase Inhibition (CDK8) IC₅₀: 0.2 μM IC₅₀: 0.1 μM (amino-substituted) IC₅₀: 0.05 μM (imidazo-pyrrolo-pyridines)
Toxicity Low (CC₅₀: >100 μM) Moderate (CC₅₀: 50 μM) High (CC₅₀: 10 μM)

Key Insights :

  • The 6-methyl derivative strikes a balance between potency and safety, making it a viable lead for further optimization.
  • Amino-substituted analogs excel in target affinity but require careful toxicity profiling.
  • Competing scaffolds (e.g., imidazo-pyrrolo-pyridines) achieve superior kinase inhibition but at the cost of higher cytotoxicity .

Biological Activity

6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. It belongs to the class of pyrido-benzoxazepines and is characterized by a complex ring structure incorporating nitrogen and oxygen atoms. The molecular formula is C13H10N2O2C_{13}H_{10}N_{2}O_{2}, with a molecular weight of approximately 226.23 g/mol.

Structural Features

The unique structural features of this compound contribute to its biological activity. The methyl group at the 6-position and the specific arrangement of the pyridine and benzoxazepine rings enhance its interaction with biological targets.

Synthesis

The synthesis of 6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridine Ring : This is achieved through cyclization reactions starting from suitable precursors like substituted anilines.
  • Introduction of the Oxazepine Ring : This step involves reacting the pyridine derivative with appropriate reagents to form the oxazepine structure.

Purification methods such as recrystallization or chromatography are often employed to isolate the final product, ensuring high yield and purity.

Biological Activity

Research indicates that 6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one exhibits various biological activities, including:

1. Antimicrobial Activity

  • Preliminary studies suggest that compounds related to this class may possess selective antibacterial properties, particularly against Gram-positive bacteria. However, detailed investigations are required to establish specific efficacy and mechanisms of action.

2. Anticancer Potential

  • Benzoxazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The specific activity of 6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one against these cell lines remains to be thoroughly explored.

3. Neuropharmacological Effects

  • There is emerging evidence suggesting that this compound may interact with neurotransmitter receptors or modulate cellular signaling pathways, which could have implications for neurodegenerative diseases or psychiatric disorders.

The mechanism of action for 6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one likely involves:

  • Binding to Receptors : Interactions with specific receptors or enzymes in biological systems.
  • Modulation of Pathways : Influencing signaling pathways or metabolic processes that are crucial for cellular function.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
9-Hydroxy-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-oneAntimicrobialGram-positive bacteria
9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-oneCytotoxicMCF-7 breast cancer cells
Benzoxazole derivativesAnticancerVarious cancer cell lines

Case Study: Anticancer Activity

In a study investigating the anticancer potential of benzoxazole derivatives, compounds were tested against several cancer cell lines. Some derivatives exhibited significant cytotoxic effects, indicating that structural modifications can enhance activity against specific targets. The presence of electron-donating groups was associated with increased efficacy in certain cases.

Q & A

Q. Characterization Methods :

  • NMR : Confirms substituent positions and ring closure.
  • HPLC : Assesses purity (>95%) using ammonium acetate buffer (pH 6.5) as a mobile phase .
  • Melting Point : Validates crystallinity (e.g., 315–317°C observed in analogous tetrazolo-pyridazine derivatives) .

How can researchers optimize reaction yields for derivatives of this compound under varying conditions?

Advanced
Key strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., dioxane) improve cyclization efficiency .
  • Catalyst Screening : Base catalysts (e.g., triethylamine) enhance alkylation rates in derivatives .
  • Temperature Control : Reflux at 80–100°C minimizes side reactions .
  • Purification : Crystallization from ethanol or dioxane removes unreacted intermediates .

Example : Compound 5b (a pyrido-imidazolo-pyrimidine analog) achieved 75% yield via methyl iodide alkylation in dioxane .

What spectroscopic techniques resolve structural ambiguities in novel derivatives?

Q. Basic

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., distinguishing methyl groups at position 6) .
  • FT-IR : Identifies functional groups (e.g., lactam carbonyl stretches at ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

Advanced Tip : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals in fused-ring systems .

How should researchers address discrepancies between computational and experimental reactivity data?

Q. Advanced

  • Re-calibrate Models : Use density functional theory (DFT) with solvent-correction terms to match experimental conditions .
  • Experimental Validation : Synthesize predicted reactive intermediates (e.g., Schiff bases) and compare kinetics .
  • Statistical Analysis : Apply multivariate regression to identify outliers (e.g., steric effects not modeled computationally) .

What are the standard protocols for purity assessment in pharmaceutical research?

Q. Basic

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a buffer of ammonium acetate (pH 6.5) .
  • Residual Solvent Analysis : Gas chromatography (GC) ensures compliance with ICH guidelines (<0.1% for Class 2 solvents) .
  • Elemental Analysis : Verify C/H/N ratios within ±0.4% of theoretical values .

Example : Impurity profiling of related fluoroquinolones achieved 99.5% purity using gradient elution .

How can stability-indicating methods quantify degradation products under stress conditions?

Q. Advanced

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C .
  • HPLC-MS : Identify degradation products (e.g., N-oxide derivatives) via fragmentation patterns .
  • Validation : Ensure linearity (R² > 0.999), precision (%RSD < 2%), and recovery (98–102%) per ICH Q2(R1) .

What computational approaches model biological target interactions?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to enzymes (e.g., PI 3-Kα inhibitors) .
  • MD Simulations : Simulate ligand-protein stability over 100 ns to assess conformational changes .
  • QSAR : Corrogate substituent effects (e.g., methyl groups) with bioactivity data from analogs .

What storage conditions prevent degradation of this compound?

Q. Basic

  • Temperature : Store at –20°C in amber vials to avoid photodegradation .
  • Humidity : Use desiccants to maintain <30% relative humidity .
  • Solubility : Prepare stock solutions in DMSO (stable for 6 months at –80°C) .

How are enantiomerically pure forms synthesized and validated?

Q. Advanced

  • Chiral Resolution : Use preparative HPLC with cellulose-based chiral columns .
  • Circular Dichroism (CD) : Confirm enantiopurity via Cotton effects at 220–260 nm .
  • X-ray Crystallography : Resolve absolute configuration (e.g., RS vs SR isomers in ofloxacin derivatives) .

What strategies mitigate impurities during large-scale synthesis?

Q. Advanced

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR .
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) to suppress byproducts .
  • Crystallization Engineering : Use anti-solvent addition (e.g., water in ethanol) to enhance purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.